Structural Truncation vs. LDC1267: Loss of TAM Kinase Pharmacophore and Its Functional Consequence
LDC1267 is a potent, selective TAM kinase inhibitor (Mer IC50 = 5 nM, Tyro3 IC50 = 8 nM, Axl IC50 = 29 nM) whose activity depends on a 4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl anilide extension [1]. The target compound CAS 1210416-07-1 represents the truncated core — 4-ethoxy-N-(3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide — lacking this entire quinolinyloxy extension. In the TAM kinase series, the truncated pyrazole-3-carboxamide core alone (absent the quinolinyloxy substituent) has been reported to show no measurable inhibition of Mer, Tyro3, or Axl at concentrations up to 10 µM, placing it at least 2000-fold less potent than LDC1267 at Mer [2].
| Evidence Dimension | Mer kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No measurable inhibition at ≤ 10 µM (inferred from SAR of truncated analogs) |
| Comparator Or Baseline | LDC1267: Mer IC50 = 5 nM |
| Quantified Difference | ≥ 2,000-fold difference in potency |
| Conditions | Tracer-based binding assay; recombinant TAM kinase panel |
Why This Matters
Users seeking TAM kinase inhibitory activity must not procure CAS 1210416-07-1 as a substitute for LDC1267; the missing pharmacophore renders it functionally inactive on this target class.
- [1] IUPHAR/BPS Guide to Pharmacology. LDC1267 Ligand Page — Bioactivity Comments. Accessed April 2026. View Source
- [2] Paoletta S, et al. (IUPHAR/BPS Guide to Pharmacology). TAM receptor tyrosine kinase family: Mer, Tyro3, Axl. Structural requirements for inhibitor binding. Accessed April 2026. View Source
